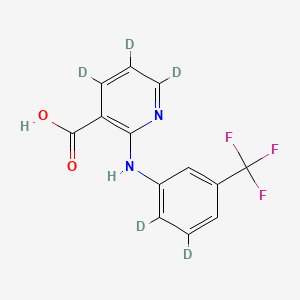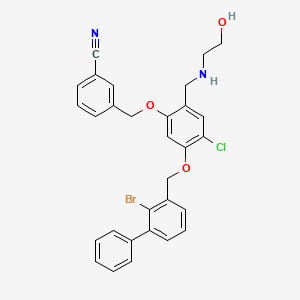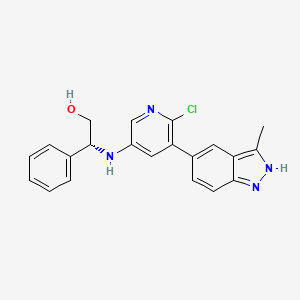
Cdk9-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk9-IN-12 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a transcriptional regulator that plays a crucial role in the control of gene expression by phosphorylating the RNA polymerase II C-terminal domain. Dysregulation of cyclin-dependent kinase 9 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk9-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Cdk9-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in various chemical reactions and pathways.
Biology: Employed in research to understand the regulation of gene expression and the impact of cyclin-dependent kinase 9 inhibition on cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers and other diseases associated with dysregulated cyclin-dependent kinase 9 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinase 9
Wirkmechanismus
Cdk9-IN-12 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 9. This inhibition prevents the phosphorylation of the RNA polymerase II C-terminal domain, leading to the suppression of gene transcription. The molecular targets of this compound include cyclin-dependent kinase 9 and its associated cyclin T subunit, which together form the positive transcription elongation factor b (P-TEFb) complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cdk9-IN-12 include other cyclin-dependent kinase 9 inhibitors such as flavopiridol, AZD4573, and KB-0742 .
Uniqueness
This compound is unique due to its high selectivity and potency towards cyclin-dependent kinase 9 compared to other inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C21H19ClN4O |
|---|---|
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
(2R)-2-[[6-chloro-5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol |
InChI |
InChI=1S/C21H19ClN4O/c1-13-17-9-15(7-8-19(17)26-25-13)18-10-16(11-23-21(18)22)24-20(12-27)14-5-3-2-4-6-14/h2-11,20,24,27H,12H2,1H3,(H,25,26)/t20-/m0/s1 |
InChI-Schlüssel |
SHDGEOLPEYTGCG-FQEVSTJZSA-N |
Isomerische SMILES |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)N[C@@H](CO)C4=CC=CC=C4)Cl |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)NC(CO)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


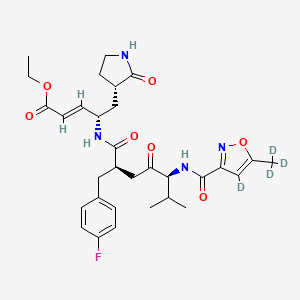
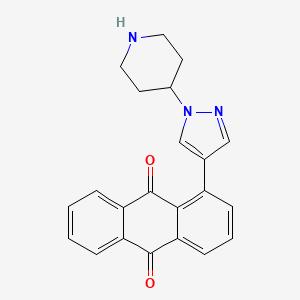
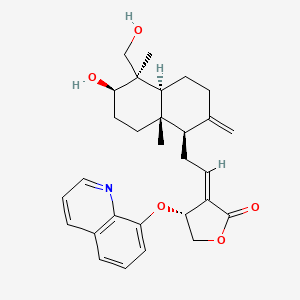
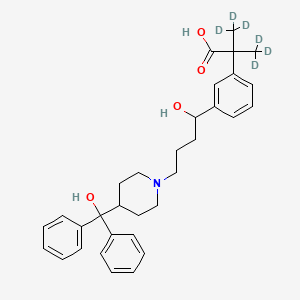
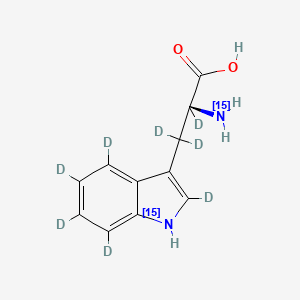

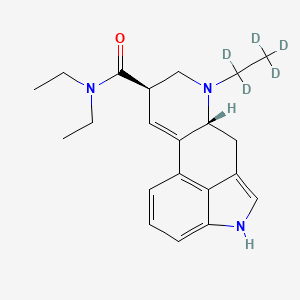
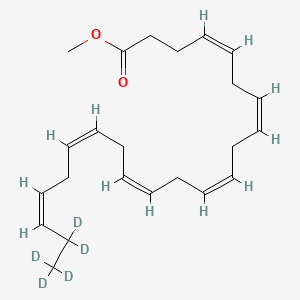
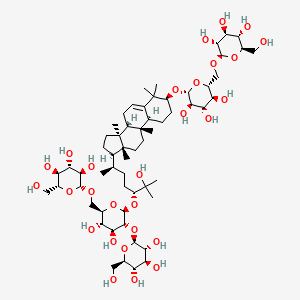
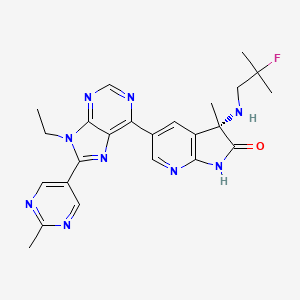
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)

